![molecular formula C16H18ClNO B1521251 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride CAS No. 1185002-02-1](/img/structure/B1521251.png)

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Vue d'ensemble

Description

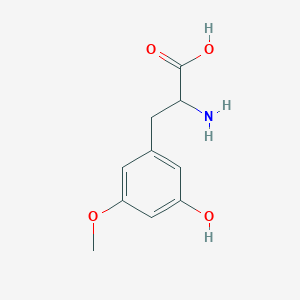

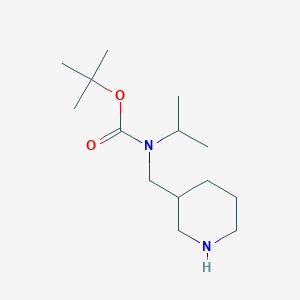

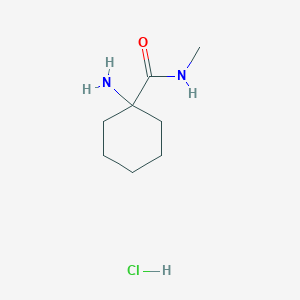

The compound “3-([1,1’-Biphenyl]-2-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a heterocyclic building block used in organic synthesis and a scaffold for biologically active compounds .

Synthesis Analysis

Pyrrolidine is a versatile scaffold for novel biologically active compounds . It can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. It is infinitely miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Research has been conducted on the synthesis, characterization, and reactivity study of heterocyclic compounds, which are crucial for developing new materials with potential applications in non-linear optics and as lead compounds for anti-cancer drugs. For example, a study explored the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability in water, suggesting similar potential applications for structurally related compounds like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (P. Murthy et al., 2017).

Antiviral and Antitumor Activities

Compounds structurally related to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride have been investigated for their antiviral and antitumor activities. For instance, derivatives of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside, were evaluated for their antiviral properties against various RNA and DNA viruses, showcasing the importance of structural modification at specific positions for enhanced biological activity (D. Bergstrom et al., 1984). This suggests the potential for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride to serve in similar capacities.

Conducting Polymers and Ligand Studies

Research into conducting polymers from low oxidation potential monomers based on pyrrole, such as the synthesis of derivatized bis(pyrrol-2-yl) arylenes, indicates the potential for related compounds to contribute to advancements in materials science. These polymers' low oxidation potentials render them stable in their conducting form, hinting at the possibilities for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in electronic applications (G. Sotzing et al., 1996).

Furthermore, studies on hybrid ligands involving pyrrolidine rings for palladium(II) and mercury(II) complexes highlight the significance of such compounds in coordination chemistry and potential applications in catalysis and drug development (Garima Singh et al., 2003).

Antiarrhythmic and Antihypertensive Effects

Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity suggests the therapeutic potential of these compounds in treating cardiovascular conditions. Some derivatives displayed strong antiarrhythmic and antihypertensive activities, indicating the scope for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in medical research (Barbara Malawska et al., 2002).

Safety And Hazards

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(2-phenylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-14-10-11-17-12-14;/h1-9,14,17H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYMKDJTMIKSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)